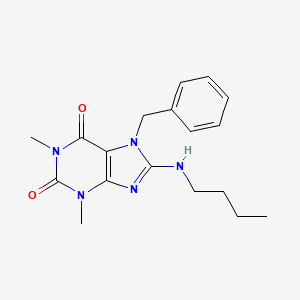

2-(乙硫基)-N-(2-甲氧基-2-(5-甲硫代苯-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

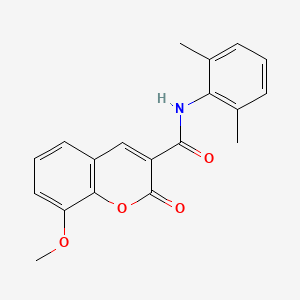

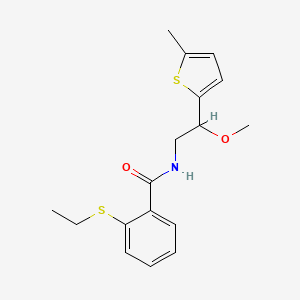

The compound 2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamides often serve as ligands for various receptors and have been studied for their potential as therapeutic agents in a variety of medical conditions.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the case of the provided compound, the synthesis would likely involve the introduction of the ethylthio and methoxy groups to the benzamide core. The papers provided do not directly describe the synthesis of this specific compound, but they do discuss the synthesis of related benzamide derivatives, which often require multiple steps, including activation of the carboxylic acid, protection of functional groups, and final deprotection .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. The presence of substituents like ethylthio and methoxy groups can significantly influence the compound's binding affinity and selectivity. For instance, the introduction of alkyl chains and semirigid analogues in benzamide derivatives has been shown to affect their affinity for dopamine receptors . The stereochemistry of the compound, as seen in the synthesis of optical isomers of a related benzamide, can also play a significant role in its pharmacological activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including substitutions, due to the presence of an amide bond and aromatic system. The reactivity can be influenced by the substituents attached to the benzamide core. For example, the presence of a methoxy group can impact the electronic properties of the molecule and its susceptibility to nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties, which are important for the compound's bioavailability and pharmacokinetics. For example, the presence of a methoxy group can increase the lipophilicity of the compound, potentially affecting its absorption and distribution in the body . The compound's stability can be assessed through various analytical methods, such as liquid chromatography-tandem mass spectrometry, as demonstrated for a glyburide analogue .

科学研究应用

合成和活性关系研究

化合物2-(乙硫基)-N-(2-甲氧基-2-(5-甲硫代苯-2-基)乙基)苯甲酰胺属于一类更广泛的苯甲酰胺,苯甲酰胺因其多样化的生物活性而被广泛研究。苯甲酰胺的合成和构效关系 (SAR) 研究提供了它们作为抗精神病剂潜力的见解。例如,一系列设计为潜在抗精神病剂的苯甲酰胺对大鼠阿扑吗啡诱导的刻板行为表现出抑制作用,表明结构和活性之间有良好的相关性。预计此类化合物将成为治疗精神病的有效药物,副作用更少 (Iwanami 等,1981)。

结构修饰和结合亲和力

对苯甲酰胺衍生物的进一步修饰和分析已导致识别出与多巴胺受体具有显着结合亲和力的化合物,突出了它们作为神经学研究和治疗的选择性配体的潜力。一项针对 N-[4-(4-芳基哌嗪-1-基)丁基]芳基甲酰胺的研究,包括对苯甲酰胺 PB12 的修饰,表明导致中度 D(3) 受体亲和力的变化,表明它们可用于开发神经系统疾病治疗 (Leopoldo 等,2002)。

抗菌和抗癌特性

苯甲酰胺的抗菌特性也已得到探索。酰硫脲衍生物,包括 2-((4-乙基苯氧基)甲基)苯甲酰硫脲,已显示出对各种细菌和真菌菌株在低浓度下的活性,证明了它们作为具有广谱活性的新型抗菌剂的潜力 (Limban 等,2011)。此外,N-[2-(4-甲氧基苯胺基)-5-(3,4,5-三甲氧基苯基)吡啶-3-基]苯甲酰胺对各种人类癌细胞系表现出中等到良好的抗癌活性,表明它们在癌症治疗中作为治疗剂的潜力 (Mohan 等,2021)。

用于治疗应用的酶抑制

苯并呋喃异羟肟酸作为 5-脂氧合酶酶的抑制剂的合成突出了苯甲酰胺衍生物的另一个治疗维度。这些化合物已显示出有效的体外和体内活性,强调了它们在开发针对 5-脂氧合酶介导的疾病(如炎症性疾病)的治疗方法中的潜力 (Ohemeng 等,1994)。

安全和危害

Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk.

未来方向

Future research could involve studying the properties and potential applications of this compound. This could include investigating its reactivity, stability, and any biological activity it might have.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required.

属性

IUPAC Name |

2-ethylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-4-21-15-8-6-5-7-13(15)17(19)18-11-14(20-3)16-10-9-12(2)22-16/h5-10,14H,4,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHRRTAFCLMQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2527702.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)

![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)